2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine
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Overview
Description
2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine is a heterocyclic compound that features both pyridine and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine typically involves the coupling of 3-methylpyridin-2-yl derivatives with 1,7-naphthyridin-8-amine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods often use heterogeneous catalysis and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can produce fully saturated compounds.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-fibrotic agent.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to its observed pharmacological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Pyrrolidine-based compounds
- Thiophene-2-carboxamide analogues
Uniqueness
2-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine is unique due to its dual pyridine and naphthyridine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
58515-50-7 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C14H12N4/c1-9-3-2-7-16-12(9)11-5-4-10-6-8-17-14(15)13(10)18-11/h2-8H,1H3,(H2,15,17) |
InChI Key |
WRYKVAGUTCMDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC3=C(C=C2)C=CN=C3N |
Origin of Product |
United States |
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